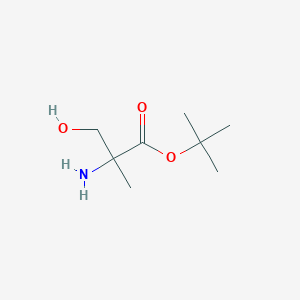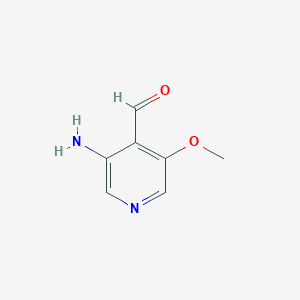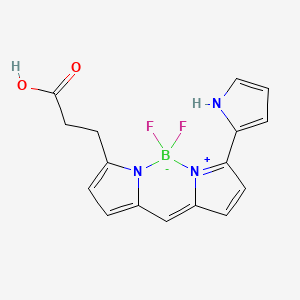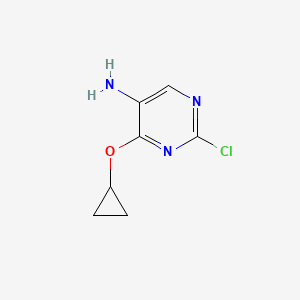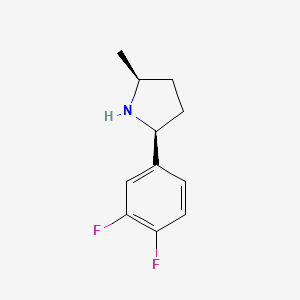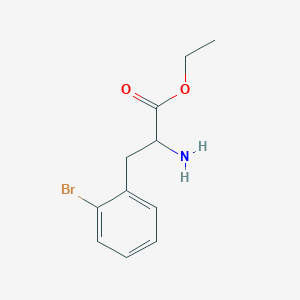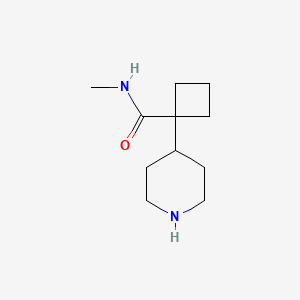
N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutane ring, a piperidine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide typically involves the reaction of 4-piperidinemethanol with N-methylcyclobutanecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with the nucleophile used.
科学研究应用
N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide can be compared with other similar compounds, such as:
N-(piperidin-4-yl)benzamide: Shares the piperidine moiety but has a benzamide group instead of a cyclobutane ring.
N-methyl-1-(piperidin-4-yl)cyclopropane-1-carboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
N-methyl-1-(piperidin-4-yl)cyclohexane-1-carboxamide: Contains a cyclohexane ring, offering different steric and electronic properties.
属性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
N-methyl-1-piperidin-4-ylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-12-10(14)11(5-2-6-11)9-3-7-13-8-4-9/h9,13H,2-8H2,1H3,(H,12,14) |
InChI 键 |
OQEAEZAAQNFYNU-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1(CCC1)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


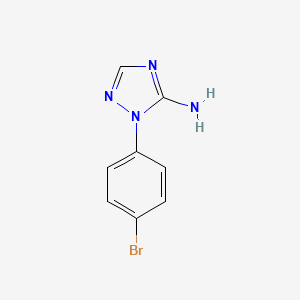

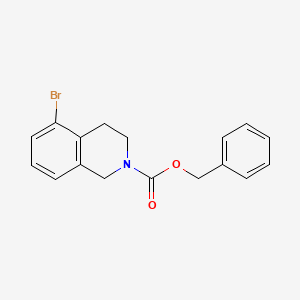

![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
